
N~1~-Hexyl-N~1~,N~1~,N~3~,N~3~,N~3~-pentamethylpropane-1,3-bis(aminium) dibromide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N~1~-Hexyl-N~1~,N~1~,N~3~,N~3~,N~3~-pentamethylpropane-1,3-bis(aminium) dibromide is a quaternary ammonium compound. It is characterized by its two positively charged nitrogen atoms, each bonded to three methyl groups and one hexyl group. This compound is often used in various scientific and industrial applications due to its unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N1-Hexyl-N~1~,N~1~,N~3~,N~3~,N~3~-pentamethylpropane-1,3-bis(aminium) dibromide typically involves the following steps:
Alkylation of Ammonia: The initial step involves the alkylation of ammonia with hexyl bromide to form N-hexylamine.
Quaternization: N-hexylamine is then reacted with an excess of methyl iodide to form N1-Hexyl-N~1~,N~1~,N~3~,N~3~,N~3~-pentamethylpropane-1,3-bis(aminium) iodide.
Anion Exchange: The iodide ions are exchanged with bromide ions using a bromide salt, resulting in the final product, N1-Hexyl-N~1~,N~1~,N~3~,N~3~,N~3~-pentamethylpropane-1,3-bis(aminium) dibromide.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the quaternization and anion exchange steps.
化学反応の分析
Types of Reactions
N~1~-Hexyl-N~1~,N~1~,N~3~,N~3~,N~3~-pentamethylpropane-1,3-bis(aminium) dibromide undergoes several types of chemical reactions, including:
Substitution Reactions: The bromide ions can be substituted with other anions, such as chloride or sulfate, under appropriate conditions.
Oxidation and Reduction: The compound can participate in redox reactions, although these are less common due to the stability of the quaternary ammonium structure.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium chloride or sodium sulfate, typically in an aqueous medium.
Oxidation and Reduction: Strong oxidizing or reducing agents, such as potassium permanganate or sodium borohydride, can be used under controlled conditions.
Major Products Formed
Substitution Reactions: The major products are the corresponding quaternary ammonium salts with different anions.
Oxidation and Reduction: The products depend on the specific reagents and conditions used, but may include partially oxidized or reduced forms of the compound.
科学的研究の応用
N~1~-Hexyl-N~1~,N~1~,N~3~,N~3~,N~3~-pentamethylpropane-1,3-bis(aminium) dibromide has a wide range of applications in scientific research, including:
Chemistry: Used as a phase transfer catalyst in organic synthesis to facilitate reactions between reactants in different phases.
Biology: Employed in cell biology studies to investigate membrane permeability and ion transport mechanisms.
Medicine: Explored for its potential use as an antimicrobial agent due to its ability to disrupt microbial cell membranes.
Industry: Utilized in the formulation of disinfectants and antiseptics, as well as in water treatment processes.
作用機序
The mechanism of action of N1-Hexyl-N~1~,N~1~,N~3~,N~3~,N~3~-pentamethylpropane-1,3-bis(aminium) dibromide involves its interaction with cell membranes. The positively charged ammonium groups interact with the negatively charged components of cell membranes, leading to increased membrane permeability and disruption of cellular processes. This mechanism is particularly effective against microbial cells, making the compound a potent antimicrobial agent.
類似化合物との比較
Similar Compounds
N~1~,N~1~,N~3~,N~3~-Tetramethylpropane-1,3-bis(aminium) dibromide: Lacks the hexyl group, resulting in different solubility and membrane interaction properties.
N~1~-Butyl-N~1~,N~1~,N~3~,N~3~,N~3~-pentamethylpropane-1,3-bis(aminium) dibromide: Contains a butyl group instead of a hexyl group, affecting its hydrophobicity and antimicrobial activity.
Uniqueness
N~1~-Hexyl-N~1~,N~1~,N~3~,N~3~,N~3~-pentamethylpropane-1,3-bis(aminium) dibromide is unique due to its hexyl group, which enhances its hydrophobic interactions with cell membranes. This feature contributes to its effectiveness as a phase transfer catalyst and antimicrobial agent, distinguishing it from similar compounds with shorter alkyl chains.
特性
CAS番号 |
137406-79-2 |
|---|---|
分子式 |
C14H34Br2N2 |
分子量 |
390.24 g/mol |
IUPAC名 |
hexyl-dimethyl-[3-(trimethylazaniumyl)propyl]azanium;dibromide |
InChI |
InChI=1S/C14H34N2.2BrH/c1-7-8-9-10-13-16(5,6)14-11-12-15(2,3)4;;/h7-14H2,1-6H3;2*1H/q+2;;/p-2 |
InChIキー |
WDMDMLQPIRVFLI-UHFFFAOYSA-L |
正規SMILES |
CCCCCC[N+](C)(C)CCC[N+](C)(C)C.[Br-].[Br-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


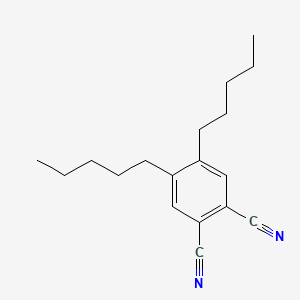
![2-(1,3-Dithietan-2-ylidene)-3-oxo-3-[(propan-2-yl)oxy]propanoate](/img/structure/B14272476.png)
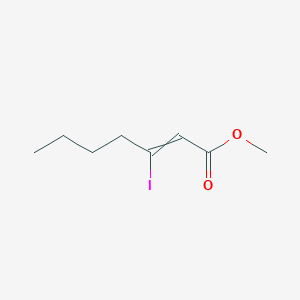
![{[Bis(4-methylphenyl)phosphoryl]methyl}(oxo)diphenyl-lambda~5~-phosphane](/img/structure/B14272487.png)
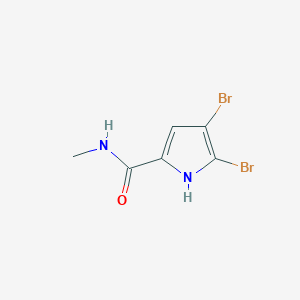


![2-[2-(Dec-1-en-1-yl)-4,5-dihydro-1H-imidazol-1-yl]ethan-1-ol](/img/structure/B14272510.png)
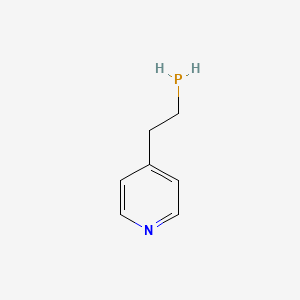
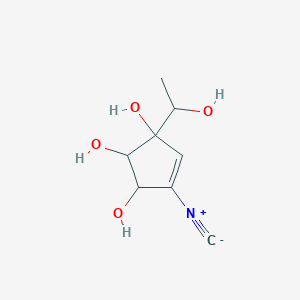
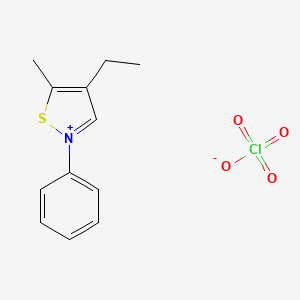

![1-Ethynyl-2,2,6-trimethyl-7-oxabicyclo[4.1.0]heptane](/img/structure/B14272534.png)
![3,3'-[(2-Hydroxyphenyl)methylene]bis[2-(prop-2-en-1-yl)phenol]](/img/structure/B14272554.png)
